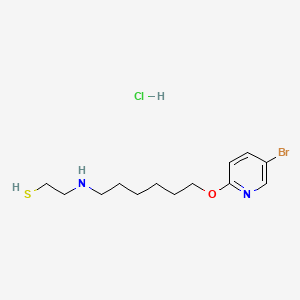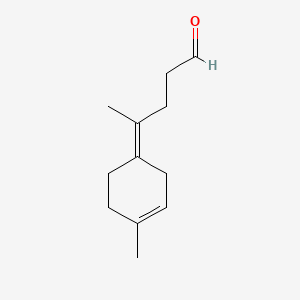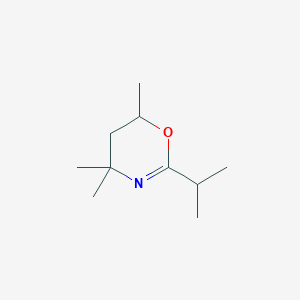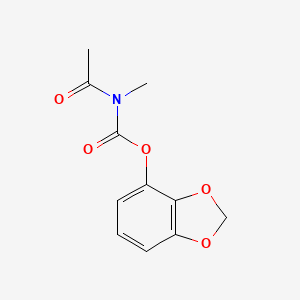
butyl prop-2-enoate;N-(methoxymethyl)-2-methylprop-2-enamide;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “butyl prop-2-enoate; N-(methoxymethyl)-2-methylprop-2-enamide; styrene” is a combination of three distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is an ester of acrylic acid. N-(methoxymethyl)-2-methylprop-2-enamide is a derivative of methacrylamide, and styrene is a vinyl aromatic hydrocarbon. These compounds are widely used in various industrial applications, including the production of polymers, resins, and coatings.
准备方法
Butyl Prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product . Industrial production often includes polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during storage .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: The preparation of N-(methoxymethyl)-2-methylprop-2-enamide involves the reaction of methacrylamide with methoxymethyl chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out at low temperatures to ensure high yield and purity .
Styrene: Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves the use of superheated steam and an iron(III) oxide catalyst. The reaction is highly endothermic and reversible, with a typical yield of 88-94% . Recent advancements have also explored the use of redox catalysts to improve the efficiency and reduce the environmental impact of styrene production .
化学反应分析
Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis. It readily copolymerizes with other monomers such as ethylene, styrene, and vinyl acetate to form copolymers used in paints, adhesives, and coatings . Common reagents include hydroquinone as a polymerization inhibitor and sulfuric acid as a catalyst for esterification .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: N-(methoxymethyl)-2-methylprop-2-enamide can undergo nucleophilic substitution reactions due to the presence of the methoxymethyl group. It is also involved in polymerization reactions to form various copolymers used in biomedical and industrial applications .
Styrene: Styrene is known for its polymerization reactions, forming polystyrene and other copolymers. It can also undergo oxidation, hydrogenation, and halogenation reactions. Common reagents include peroxides for polymerization and hydrogen for hydrogenation .
科学研究应用
Butyl Prop-2-enoate: Butyl prop-2-enoate is extensively used in the production of polymers and copolymers for applications in adhesives, sealants, and coatings. It is also used in the manufacture of inks, resins, and packaging materials .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: This compound is used in the synthesis of various polymers with applications in drug delivery systems, hydrogels, and biomedical devices. Its ability to undergo polymerization makes it valuable in creating materials with specific properties .
Styrene: Styrene is a key monomer in the production of polystyrene, which is used in a wide range of products, including packaging materials, insulation, and disposable containers. It is also used in the production of synthetic rubber and resins .
作用机制
Butyl Prop-2-enoate: The mechanism of action of butyl prop-2-enoate involves its polymerization to form long-chain polymers. The ester group in its structure allows for crosslinking, providing flexibility and durability to the resulting materials .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: N-(methoxymethyl)-2-methylprop-2-enamide exerts its effects through polymerization and crosslinking reactions. The methoxymethyl group provides stability and resistance to hydrolysis, making it suitable for biomedical applications .
Styrene: Styrene acts primarily through polymerization, forming polystyrene and other copolymers. The vinyl group in styrene allows for the formation of long polymer chains, which are essential for its applications in plastics and resins .
相似化合物的比较
Butyl Prop-2-enoate: Similar compounds include methyl acrylate and ethyl acrylate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which provides better flexibility and lower volatility .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: Similar compounds include N-methylmethacrylamide and N-ethylmethacrylamide. The methoxymethyl group in N-(methoxymethyl)-2-methylprop-2-enamide provides enhanced stability and resistance to hydrolysis .
Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its high reactivity and ability to form a wide range of copolymers .
属性
CAS 编号 |
40884-08-0 |
|---|---|
分子式 |
C21H31NO4 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
butyl prop-2-enoate;N-(methoxymethyl)-2-methylprop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H11NO2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)7-4-9-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1,4H2,2-3H3,(H,7,8) |
InChI 键 |
VBSRJELRIOMUJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)NCOC.C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)

![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)






![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

